molecular formula C27H32N4O3S B14974793 4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one

4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B14974793
M. Wt: 492.6 g/mol
InChI Key: LWQIGTDCIVBFOT-UHFFFAOYSA-N
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Description

4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a tetrahydrophthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps. One common method includes the reductive amination of a precursor compound with benzylpiperazine. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The benzylpiperazine moiety is known to interact with various receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one apart from similar compounds is its tetrahydrophthalazinone core, which imparts unique chemical properties and potential biological activities. This structural feature may enhance its stability and specificity in binding to molecular targets.

Properties

Molecular Formula

C27H32N4O3S

Molecular Weight

492.6 g/mol

IUPAC Name

4-[3-(4-benzylpiperazin-1-yl)sulfonyl-4-ethylphenyl]-5,6,7,8-tetrahydro-2H-phthalazin-1-one

InChI

InChI=1S/C27H32N4O3S/c1-2-21-12-13-22(26-23-10-6-7-11-24(23)27(32)29-28-26)18-25(21)35(33,34)31-16-14-30(15-17-31)19-20-8-4-3-5-9-20/h3-5,8-9,12-13,18H,2,6-7,10-11,14-17,19H2,1H3,(H,29,32)

InChI Key

LWQIGTDCIVBFOT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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